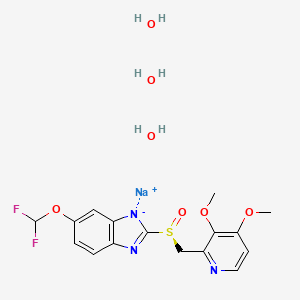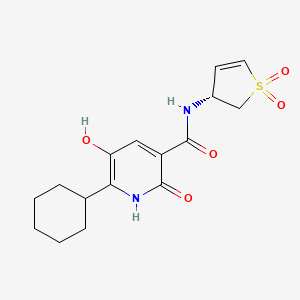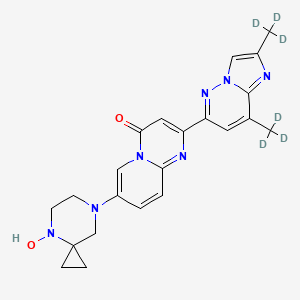
SARS-CoV-2 3CLpro-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 3CLpro-IN-21 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication of the virus, making it a significant target for antiviral drug development. The inhibition of 3CLpro can potentially halt the replication of the virus, thereby aiding in the treatment of COVID-19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical production .
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2 3CLpro-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure and activity.
Reduction: This reaction involves the gain of electrons and can also impact the compound’s efficacy.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Aplicaciones Científicas De Investigación
SARS-CoV-2 3CLpro-IN-21 has several scientific research applications:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases and the development of antiviral drugs.
Biology: It is used in research to understand the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: It is being investigated as a potential therapeutic agent for treating COVID-19.
Industry: It has applications in the pharmaceutical industry for the development of antiviral medications.
Mecanismo De Acción
SARS-CoV-2 3CLpro-IN-21 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets involved include the catalytic residues of 3CLpro, and the pathways affected are those related to viral replication and assembly .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: Another 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro approved in Japan for treating COVID-19.
PF-00835231: An active compound in clinical trials targeting 3CLpro.
Uniqueness
SARS-CoV-2 3CLpro-IN-21 is unique due to its specific binding affinity and inhibitory activity against 3CLpro. Unlike some other inhibitors, it may exhibit different resistance profiles and efficacy in various viral strains, making it a valuable addition to the arsenal of antiviral agents .
Propiedades
Fórmula molecular |
C14H10BrN3O2S |
|---|---|
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2 |
Clave InChI |
HABXFULFAHHKNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)

![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)

![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)






![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

